molecular formula C14H20F3N3 B13926206 3-(4-Isopropylpiperazin-1-yl)-5-(trifluoromethyl)aniline

3-(4-Isopropylpiperazin-1-yl)-5-(trifluoromethyl)aniline

Cat. No.: B13926206
M. Wt: 287.32 g/mol
InChI Key: DQBWLIKJNUGWQF-UHFFFAOYSA-N
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Description

3-(4-Isopropylpiperazin-1-yl)-5-(trifluoromethyl)aniline is a chemical compound with the molecular formula C13H18F3N3 It is a derivative of aniline, characterized by the presence of an isopropylpiperazine group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isopropylpiperazin-1-yl)-5-(trifluoromethyl)aniline typically involves the reaction of 3-nitro-4-(trifluoromethyl)aniline with isopropylpiperazine under specific conditions. The nitro group is first reduced to an amine, followed by the introduction of the isopropylpiperazine group. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropylpiperazin-1-yl)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can further modify the functional groups present in the molecule.

    Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(4-Isopropylpiperazin-1-yl)-5-(trifluoromethyl)aniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Isopropylpiperazin-1-yl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylpiperazine group may enhance its binding affinity to these targets, while the trifluoromethyl group can influence its pharmacokinetic properties. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline
  • 4-(4-Isopropylpiperazin-1-ylmethyl)-3-trifluoromethyl-aniline

Uniqueness

3-(4-Isopropylpiperazin-1-yl)-5-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl group and the isopropylpiperazine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C14H20F3N3

Molecular Weight

287.32 g/mol

IUPAC Name

3-(4-propan-2-ylpiperazin-1-yl)-5-(trifluoromethyl)aniline

InChI

InChI=1S/C14H20F3N3/c1-10(2)19-3-5-20(6-4-19)13-8-11(14(15,16)17)7-12(18)9-13/h7-10H,3-6,18H2,1-2H3

InChI Key

DQBWLIKJNUGWQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C2=CC(=CC(=C2)N)C(F)(F)F

Origin of Product

United States

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